4-(4-Chlorophenyl)cyclohexanol-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

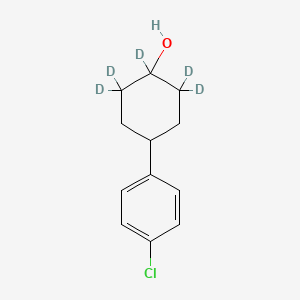

4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12,14H,3-4,7-8H2/i7D2,8D2,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOIMBDVTMGGHH-YKXHHFFSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])C2=CC=C(C=C2)Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675753 |

Source

|

| Record name | 4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189961-66-7 |

Source

|

| Record name | 4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(4-Chlorophenyl)cyclohexanol-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of the deuterated compound, 4-(4-Chlorophenyl)cyclohexanol-d5. Intended for researchers, scientists, and professionals in drug development, this document compiles available data on its physical and chemical characteristics. Due to the limited availability of specific experimental data for this isotopically labeled compound, this guide also presents representative experimental protocols and analytical data based on its non-deuterated analogue, 4-(4-Chlorophenyl)cyclohexanol (B3038912). The information is structured to facilitate easy access and comparison, with quantitative data summarized in tables and key experimental workflows visualized using diagrams. This guide serves as a valuable resource for the synthesis, handling, and analysis of this compound in a research and development setting.

Chemical and Physical Properties

This compound is a deuterated organic compound, often utilized as an internal standard in analytical studies or as a building block in the synthesis of more complex molecules. The incorporation of five deuterium (B1214612) atoms provides a distinct mass signature, making it particularly useful in mass spectrometry-based applications.

Table 1: General Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1189961-66-7 |

| Molecular Formula | C₁₂H₁₀D₅ClO |

| Molecular Weight | 215.73 g/mol |

| Appearance | White Solid |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758) |

Table 2: Physical Properties (Representative)

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Synthesis and Manufacturing

The synthesis of this compound would likely follow a similar pathway to its non-deuterated counterpart, with the introduction of deuterium atoms at a suitable stage. A common synthetic route for the non-deuterated compound involves the reduction of 4-(4-chlorophenyl)cyclohexanone (B27520). To produce the d5 variant, a deuterated reducing agent or a deuterated starting material would be employed.

Below is a generalized workflow for the synthesis of 4-(4-Chlorophenyl)cyclohexanol, which can be adapted for the deuterated analogue.

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol: Representative Synthesis

Objective: To synthesize 4-(4-Chlorophenyl)cyclohexanol via the reduction of 4-(4-chlorophenyl)cyclohexanone. This protocol is for the non-deuterated compound and serves as a template.

Materials:

-

4-(4-chlorophenyl)cyclohexanone

-

Sodium borohydride (B1222165) (NaBH₄)

-

Deionized water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) (for elution)

Procedure:

-

In a round-bottom flask, dissolve 4-(4-chlorophenyl)cyclohexanone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic solution to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Collect the fractions containing the desired product and evaporate the solvent to yield 4-(4-chlorophenyl)cyclohexanol as a white solid.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For the d5-deuterated compound, the ¹H NMR spectrum would be simplified due to the absence of signals from the deuterated positions. The ¹³C NMR would show signals for all carbon atoms, though those bonded to deuterium may exhibit different splitting patterns and chemical shifts compared to the non-deuterated analogue.

Table 3: Representative ¹H NMR Data (Non-deuterated)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.35 | m | 4H | Aromatic protons |

| 3.55-3.65 | m | 1H | CH-OH |

| 1.80-2.00 | m | 4H | Cyclohexyl protons |

| 1.40-1.60 | m | 4H | Cyclohexyl protons |

| 1.70 | s | 1H | OH |

Table 4: Representative ¹³C NMR Data (Non-deuterated)

| Chemical Shift (ppm) | Assignment |

| 145.5 | C-Ar (quaternary) |

| 131.5 | C-Ar (CH) |

| 128.5 | C-Ar (CH) |

| 127.0 | C-Cl |

| 70.0 | CH-OH |

| 43.0 | CH-Ar |

| 34.5 | CH₂ |

| 29.0 | CH₂ |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and isotopic enrichment of this compound. The mass spectrum would show a molecular ion peak corresponding to the mass of the deuterated compound.

Table 5: Representative Mass Spectrometry Data

| m/z | Interpretation |

| 215.7 | [M]⁺ (for C₁₂H₁₀D₅ClO) |

| 197.7 | [M-H₂O]⁺ |

| 111.0 | [C₆H₄Cl]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Table 6: Representative IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3300-3400 (broad) | O-H stretch |

| 2930, 2850 | C-H stretch (aliphatic) |

| 1490 | C=C stretch (aromatic) |

| 1090 | C-O stretch |

| 1015 | C-Cl stretch |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods for assessing the purity of this compound.

Caption: A typical analytical workflow for purity and identity confirmation.

Objective: To determine the purity of 4-(4-Chlorophenyl)cyclohexanol.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Acetonitrile and water (e.g., 60:40 v/v)

Method Parameters:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Detection wavelength: 220 nm

-

Column temperature: 25 °C

Procedure:

-

Prepare a standard solution of the compound in the mobile phase.

-

Prepare the sample solution by dissolving a known amount of the compound in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the purity of the sample by comparing the peak areas.

Objective: To confirm the identity and purity of 4-(4-Chlorophenyl)cyclohexanol.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Method Parameters:

-

Injector temperature: 250 °C

-

Carrier gas: Helium

-

Oven temperature program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

MS transfer line temperature: 280 °C

-

Ion source temperature: 230 °C

-

Mass range: 40-400 amu

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

-

Inject an aliquot of the solution into the GC-MS system.

-

Acquire the total ion chromatogram and mass spectrum of the eluting peak.

-

Confirm the identity by comparing the retention time and mass spectrum with a reference standard or library data.

-

Assess purity based on the relative peak area in the chromatogram.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications

The primary application of this compound is as an internal standard for the quantification of 4-(4-chlorophenyl)cyclohexanol and related compounds in various matrices using isotope dilution mass spectrometry. It can also be used as a starting material in the synthesis of other deuterated molecules for metabolic or mechanistic studies.

Disclaimer

The experimental protocols and analytical data presented in this guide are representative and based on the non-deuterated analogue of the title compound. Due to the limited availability of specific data for this compound, these should be considered as starting points for method development and validation. Researchers should independently verify and optimize these procedures for their specific applications.

An In-depth Technical Guide to 4-(4-Chlorophenyl)cyclohexanol-d5

CAS Number: 1189961-66-7 Molecular Formula: C₁₂H₁₀D₅ClO Molecular Weight: 215.73 g/mol

This technical guide provides a comprehensive overview of the available scientific and technical information for the deuterated compound 4-(4-Chlorophenyl)cyclohexanol-d5. The content is structured to address the needs of researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and analytical characterization.

Disclaimer: Extensive literature searches did not yield any specific biological studies, data on mechanisms of action, or established signaling pathways for this compound or its non-deuterated analogue. Therefore, the sections on experimental protocols for biological assays and signaling pathway visualizations, as requested, cannot be provided due to the absence of published research in these areas. The information presented herein is based on available data for the compound and its structural analogues.

Physicochemical Properties

This compound is a deuterated isotopologue of 4-(4-Chlorophenyl)cyclohexanol (B3038912). The deuterium (B1214612) labeling provides a valuable tool for various research applications, particularly in metabolic and pharmacokinetic studies, where it can be used as an internal standard for mass spectrometry-based quantification.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 1189961-66-7 | [1] |

| Molecular Formula | C₁₂H₁₀D₅ClO | [1] |

| Molecular Weight | 215.73 | [1] |

| Appearance | White Solid | [1] |

| Solubility | Chloroform, Dichloromethane | [1] |

| Synonyms | 4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexan-1-ol | N/A |

Synthesis and Manufacturing

While specific protocols for the synthesis of this compound are not detailed in publicly available literature, the synthesis would logically follow established methods for the preparation of its non-deuterated analogue, incorporating deuterated reagents at the appropriate steps. The primary synthetic routes for 4-(4-chlorophenyl)cyclohexane derivatives involve the formation of the carbon-carbon bond between the cyclohexane (B81311) and chlorophenyl rings, followed by functional group manipulations.

One common approach for creating the core structure is through the oxidation of 4-(4-chlorophenyl)cyclohexanol to the corresponding ketone.[2] A high-yield method for this transformation utilizes sodium hypochlorite (B82951) (NaClO) in acetic acid.[2] The precursor, 4-(4-chlorophenyl)cyclohexanol, can be synthesized with high efficiency (around 92% yield) via the catalytic hydrogenation of 4-(4-chlorophenyl)-3-cyclohexen-1-ol using a palladium on carbon (Pd/C) catalyst in a solvent such as methanol.[2]

For the introduction of deuterium atoms, deuterated reagents would be employed. For instance, deuterated reducing agents could be used in the hydrogenation step, or a deuterated solvent could be used under conditions that promote H/D exchange.

Below is a generalized workflow for the synthesis of the non-deuterated analogue, which could be adapted for the deuterated version.

Caption: Generalized synthetic routes to 4-(4-Chlorophenyl)cyclohexanol.

Analytical Methods

The characterization and quality control of this compound would rely on standard analytical techniques employed for deuterated compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the absence of protons at the deuterated positions, while ²H NMR would directly detect the deuterium signals, confirming their locations in the molecule.

-

Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC) or Liquid Chromatography (LC), MS is essential for determining the molecular weight and confirming the level of deuterium incorporation. The mass spectrum would show a characteristic isotopic distribution pattern corresponding to the d5-labeled compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the chemical purity of the compound, separating it from any non-deuterated or partially deuterated analogues and other synthetic impurities.

Caption: Standard analytical workflow for deuterated compounds.

Biological Activity and Potential Applications

As of the date of this document, there is no published research detailing the biological activity, mechanism of action, or therapeutic potential of 4-(4-Chlorophenyl)cyclohexanol or its deuterated form.

However, studies on structurally related compounds may offer some insights into potential areas of investigation:

-

Antibacterial Agents: A study on carbohydrazide (B1668358) derivatives of 4-(4-chlorophenyl)cyclohexane carboxylic acid demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4][5] This suggests that the 4-(4-chlorophenyl)cyclohexane scaffold could be a starting point for the development of novel antibacterial agents.

-

Analgesic and Hypotensive Activity: Research on 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives has shown significant analgesic and hypotensive effects in animal models.[6][7] While the piperidine (B6355638) ring is a key pharmacophore in these compounds, the presence of the 4-chlorophenyl group is also a common feature.

-

Antitumor and Antimicrobial Activity: Nicotinonitrile derivatives incorporating a 4-(4-chlorophenyl) group have been synthesized and screened for antitumor and antimicrobial activities.[8]

It is important to reiterate that these activities are associated with derivatives and not the core compound of interest. The primary application of this compound is likely as an internal standard for analytical and research purposes, particularly in studies involving the non-deuterated analogue.[9]

Conclusion

References

- 1. usbio.net [usbio.net]

- 2. 4-(4-Chlorophenyl)-4-hydroxycyclohexanone|CAS 36716-71-9 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

physical characteristics of 4-(4-Chlorophenyl)cyclohexanol-d5

An In-Depth Technical Guide to the Physical Characteristics of 4-(4-Chlorophenyl)cyclohexanol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the deuterated compound this compound. It is intended to serve as a valuable resource for professionals in research and development who utilize this compound as an internal standard or for other analytical purposes. This document compiles available data into a structured format, outlines standard experimental methodologies for its characterization, and illustrates the logical workflow for its analysis.

Physical and Chemical Properties

This compound is an isotopically labeled version of 4-(4-Chlorophenyl)cyclohexanol, where five hydrogen atoms on the cyclohexanol (B46403) ring have been replaced with deuterium (B1214612). This labeling makes it a useful tool in mass spectrometry-based analytical methods, such as in pharmacokinetic studies, due to its distinct mass-to-charge ratio compared to the unlabeled analog.

The key physical and chemical data for this compound are summarized in the table below. It is important to note that while fundamental properties like molecular formula and weight are well-documented, experimental data such as melting and boiling points are not always readily available for deuterated standards of this nature.

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexan-1-ol | [1] |

| CAS Number | 1189961-66-7 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀D₅ClO | [1][2][3][4] |

| Molecular Weight | 215.73 g/mol | [1][2] |

| Appearance | White Solid | [2] |

| Solubility | Soluble in Chloroform (B151607) and Dichloromethane | [2][4] |

| Storage Temperature | Room Temperature | [2] |

Standard Experimental Protocols for Physical Characterization

The determination of the physical characteristics of a solid organic compound like this compound follows well-established laboratory protocols. The following are generalized methodologies that would be employed for its characterization.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Methodology (Capillary Method):

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus (such as a Thiele tube with mineral oil or a digital melting point device).

-

The apparatus is heated slowly and steadily.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point. A narrow range typically indicates high purity.

-

Solubility Assessment

Solubility information is crucial for preparing solutions for analysis or reaction.

-

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

-

Methodology (Visual Method):

-

A small, pre-weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.

-

A known volume of the solvent (e.g., 0.1 mL) is added at a controlled temperature (typically room temperature).

-

The mixture is agitated (e.g., vortexed) for a set period.

-

The sample is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, further increments of the solute can be added until saturation is reached to determine an approximate solubility limit.

-

Structural Verification by Spectroscopy

While not strictly physical properties, spectroscopic methods are essential for confirming the identity and structure of the compound.

-

Mass Spectrometry (MS): Confirms the molecular weight and isotopic labeling pattern. The presence of the expected molecular ion peak at m/z corresponding to 215.73 would be a key indicator.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show a significant reduction in signal intensity for the positions on the cyclohexyl ring where deuterium is present.

-

¹³C NMR would confirm the carbon skeleton of the molecule.

-

²H (Deuterium) NMR could be used to directly observe the positions of the deuterium labels.

-

Compound Analysis and Characterization Workflow

The process of characterizing a chemical standard like this compound involves a logical sequence of steps to confirm its identity, purity, and physical properties before its use in quantitative assays.

Caption: Workflow for the physical and chemical characterization of a chemical standard.

Conclusion

This compound is a well-defined deuterated compound with a molecular formula of C₁₂H₁₀D₅ClO and a molecular weight of 215.73 g/mol .[1][2][4] It presents as a white solid soluble in chlorinated solvents like chloroform and dichloromethane.[2] While specific experimental values for properties like melting point are not widely published, its characterization relies on standard analytical chemistry protocols. The primary application of this compound is as an internal standard in quantitative analyses, where its isotopic purity and structural integrity are of paramount importance. The workflows and methodologies described herein provide a foundational guide for its proper handling and verification in a research and development setting.

References

4-(4-Chlorophenyl)cyclohexanol-d5 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(4-Chlorophenyl)cyclohexanol-d5, a deuterated analog of 4-(4-Chlorophenyl)cyclohexanol. This isotopically labeled compound is a valuable tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis and as an internal standard in pharmacokinetic studies.

Core Compound Data

The key quantitative data for this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value |

| Chemical Name | This compound |

| Synonym | 4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexan-1-ol |

| Molecular Formula | C₁₂H₁₀D₅ClO |

| Molecular Weight | 215.73 g/mol [1][2][3] |

| CAS Number | 1189961-66-7 |

| Appearance | White Solid |

| Solubility | Chloroform, Dichloromethane (B109758) |

Proposed Experimental Protocol: Synthesis of this compound

Reaction: Reduction of 4-(4-chlorophenyl)cyclohexanone (B27520) with Sodium borodeuteride (NaBD₄).

Materials:

-

4-(4-chlorophenyl)cyclohexanone

-

Sodium borodeuteride (NaBD₄)

-

Methanol (B129727) (anhydrous)

-

Dichloromethane

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 4-(4-chlorophenyl)cyclohexanone in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reduction: Slowly add sodium borodeuteride (NaBD₄) to the stirred solution. The use of NaBD₄ is critical as it serves as the deuterium (B1214612) source.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add a saturated aqueous solution of ammonium chloride to quench the excess NaBD₄.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Logical Workflow: Application in Pharmacokinetic Studies

Deuterated compounds like this compound are frequently utilized as internal standards in pharmacokinetic (PK) studies. Their key advantage is that they co-elute with the non-labeled analyte during chromatographic separation but are distinguishable by mass spectrometry due to their mass difference. This allows for accurate quantification of the parent compound in biological matrices. The following diagram illustrates a typical workflow.

Caption: A logical workflow demonstrating the use of a deuterated compound as an internal standard in a typical pharmacokinetic study.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved from commercially available starting materials. The following diagram outlines a proposed synthetic route.

Caption: A proposed synthetic pathway for this compound via the reduction of 4-(4-chlorophenyl)cyclohexanone.

References

An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)cyclohexanol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed synthesis pathway for 4-(4-Chlorophenyl)cyclohexanol-d5, a deuterated analog of a valuable chemical intermediate. The inclusion of deuterium (B1214612) isotopes is a critical tool in drug discovery and development, aiding in the study of metabolic pathways, reaction mechanisms, and the pharmacokinetic profiles of drug candidates.[1][2] This document outlines a robust three-step synthesis, commencing with the formation of a key intermediate, 4-(4-chlorophenyl)cyclohexanone (B27520), followed by alpha-deuteration, and concluding with a stereoselective reduction to yield the target molecule.

Synthesis Pathway Overview

The synthesis of this compound is strategically designed in three main stages. This approach ensures high isotopic enrichment and good overall yield. The pathway begins with the synthesis of the non-deuterated ketone precursor, 4-(4-chlorophenyl)cyclohexanone. Subsequently, the four protons on the alpha-carbons to the carbonyl group are exchanged with deuterium. The final step involves the reduction of the deuterated ketone using a deuterium-labeled reducing agent to introduce the fifth deuterium atom and produce the desired isotopically labeled alcohol.

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 4-(4-Chlorophenyl)cyclohexanone

The initial and crucial step is the synthesis of the ketone intermediate, 4-(4-chlorophenyl)cyclohexanone. Several synthetic routes are available, with the choice depending on the availability of starting materials and desired scale.

Method 1: Robinson Annulation

The Robinson annulation is a classic and powerful method for the formation of six-membered rings.[3][4][5] This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[4][5] For the synthesis of 4-(4-chlorophenyl)cyclohexanone, a suitable enolate is reacted with a vinyl ketone derivative. While a widely used method, specific yields for this particular substituted cyclohexanone (B45756) are not extensively reported in readily available literature.

Method 2: Friedel-Crafts Acylation

Another viable approach is the Friedel-Crafts acylation of chlorobenzene (B131634).[6][7][8][9] This electrophilic aromatic substitution reaction typically involves reacting chlorobenzene with a suitable acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride.[6][10] The acylation of chlorobenzene generally leads to a mixture of ortho and para substituted products, with the para isomer being the major product.[9]

Method 3: Multi-step Synthesis from 4-Isopropenyl Chlorobenzene

A patented method describes a synthesis starting from 4-isopropenyl chlorobenzene. This route involves the bromination of the isopropenyl group, followed by reaction with diethyl 1,3-acetonedicarboxylate and subsequent cyclization and decarboxylation to yield the desired cyclohexanone.[11] This method is reported to have the advantages of readily available raw materials and a high overall yield.[11]

Experimental Protocol (Conceptual, based on related syntheses):

To a solution of 4-(4-chlorophenyl)cyclohexanecarboxylic acid in a suitable solvent such as methanol (B129727), a catalytic amount of strong acid (e.g., sulfuric acid) is added. The mixture is refluxed to facilitate Fischer esterification. Following the formation of the methyl ester, the reaction mixture is worked up and the ester is then subjected to further reactions to form the ketone.

Quantitative Data Summary (Illustrative):

| Method | Key Reagents | Reported Yield (%) | Reference |

| Robinson Annulation | Enolate, Vinyl Ketone | Not specified | [3][4][5] |

| Friedel-Crafts Acylation | Chlorobenzene, Acylating Agent, AlCl3 | Variable | [6][7][8][9] |

| From 4-Isopropenyl Chlorobenzene | 4-Isopropenyl Chlorobenzene, NBS | High | [11] |

Step 2: α-Deuteration of 4-(4-Chlorophenyl)cyclohexanone

The second step involves the selective replacement of the four protons on the carbons adjacent to the carbonyl group (α-positions) with deuterium atoms. This is typically achieved through an acid- or base-catalyzed enol or enolate formation in the presence of a deuterium source, most commonly deuterium oxide (D₂O).

Caption: Workflow for the α-deuteration of the ketone intermediate.

Experimental Protocol:

A general procedure for the α-deuteration of a cyclohexanone derivative is as follows:

To a solution of 4-(4-chlorophenyl)cyclohexanone in a suitable solvent (e.g., methanol-d4), a catalytic amount of a base such as sodium deuteroxide (NaOD) in D₂O is added. The mixture is stirred at room temperature or gently heated to facilitate the hydrogen-deuterium exchange. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the α-protons. Upon completion, the reaction is quenched, and the product is extracted and purified. High levels of deuteration (up to 99%) can often be achieved.[2]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Deuterium Source | D₂O | [12][13] |

| Catalyst | Base (e.g., NaOD) or Acid (e.g., DCl) | [14][15] |

| Deuterium Incorporation | Potentially >95% | [2] |

Step 3: Reduction of 4-(4-Chlorophenyl)cyclohexanone-d4

The final step is the reduction of the deuterated ketone to the corresponding alcohol. To introduce the fifth deuterium atom, a deuterated reducing agent is employed. Sodium borodeuteride (NaBD₄) is a suitable and commonly used reagent for this transformation. The stereochemical outcome of this reduction is an important consideration, as it can lead to a mixture of cis and trans isomers of the final product.

Caption: Stereochemical pathways in the reduction of the deuterated ketone.

Experimental Protocol:

To a solution of 4-(4-chlorophenyl)cyclohexanone-2,2,6,6-d4 in a protic solvent such as methanol or ethanol, sodium borodeuteride (NaBD₄) is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred until the reduction is complete, as monitored by techniques like thin-layer chromatography (TLC). The reaction is then quenched, and the product is extracted, dried, and purified. The reduction of substituted cyclohexanones with sodium borohydride (B1222165) typically favors the formation of the thermodynamically more stable trans isomer, where the incoming hydride (or deuteride) attacks from the axial position.[16][17] However, the cis/trans ratio can be influenced by the reaction conditions and the steric bulk of the substituents.[16]

Quantitative Data Summary:

| Parameter | Value/Observation | Reference |

| Reducing Agent | Sodium Borodeuteride (NaBD₄) | [18][19] |

| Solvent | Methanol, Ethanol | [20] |

| Major Product (expected) | trans-4-(4-Chlorophenyl)cyclohexanol-d5 | [16][17] |

| Stereoselectivity | Favorable for trans isomer | [16][17] |

| Yield | Generally high for borohydride reductions | [20] |

Conclusion

The synthesis of this compound presented in this guide provides a comprehensive framework for researchers in the field of drug development and medicinal chemistry. By following this three-step pathway, it is possible to obtain the desired deuterated compound with high isotopic purity. The key to success lies in the careful execution and optimization of each step, from the synthesis of the ketone intermediate to the final stereoselective reduction. The use of such isotopically labeled compounds will continue to be an invaluable asset in advancing our understanding of drug metabolism and action.

References

- 1. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of α-deuterated α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. Ch18: Robinson annulation [chem.ucalgary.ca]

- 5. jk-sci.com [jk-sci.com]

- 6. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]

- 7. youtube.com [youtube.com]

- 8. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN106496005B - Synthesis method of 4- (4-chlorphenyl) cyclohexanone - Google Patents [patents.google.com]

- 12. Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Reduction of 4-tert-butylcyclohexanone – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 17. researchgate.net [researchgate.net]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isotopic Purity of 4-(4-Chlorophenyl)cyclohexanol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and the determination of isotopic purity for 4-(4-Chlorophenyl)cyclohexanol-d5. This deuterated analog is a valuable tool in various research and development applications, including as an internal standard in quantitative mass spectrometry-based assays for pharmacokinetic studies. The precise determination of its isotopic purity is critical to ensure the accuracy and reliability of such analytical methods.

Synthesis of this compound

The synthesis of this compound typically involves the deuteration of a suitable precursor. While specific synthetic routes may be proprietary, a common and plausible approach is the reduction of a deuterated ketone precursor.

A potential synthetic pathway begins with the deuteration of cyclohexanone, followed by a Grignard reaction.

-

Step 1: Deuteration of Cyclohexanone: Cyclohexanone can be deuterated at the alpha positions to the carbonyl group via an acid or base-catalyzed exchange reaction with a deuterium (B1214612) source, such as deuterium oxide (D₂O). To achieve deuteration at all four alpha positions (d4), this exchange is often repeated multiple times.

-

Step 2: Grignard Reaction: The resulting cyclohexanone-2,2,6,6-d4 (B85639) is then reacted with a Grignard reagent prepared from a deuterated aryl halide, such as 4-chlorobromobenzene-d4. However, a more common and efficient approach would be to use a deuterated Grignard reagent with a non-deuterated aryl halide or vice-versa to introduce the deuterium atoms. For this compound, a likely route involves the reaction of 4-chlorophenylmagnesium bromide with cyclohexanone-d5. The d5-cyclohexanone can be prepared through various established methods.

-

Step 3: Purification: The final product, this compound, is then purified using standard laboratory techniques such as column chromatography or recrystallization to achieve high chemical purity.

Determination of Isotopic Purity

The isotopic purity of this compound is paramount for its use as an internal standard. The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] The combination of these methods provides comprehensive characterization of the isotopic distribution and enrichment.[2]

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of deuterated compounds.[3][4][5] By analyzing the mass spectrum, the relative abundance of each isotopologue (molecules that differ only in their isotopic composition) can be quantified.

Experimental Protocol: Isotopic Purity by LC-HRMS

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.

-

-

LC-MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the elution and separation of the analyte from any impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).[6]

-

Scan Range: m/z 100-500.

-

Resolution: > 60,000 FWHM.

-

-

-

Data Analysis:

-

Extract the mass spectrum for the [M+H]⁺ ion of this compound.

-

Identify and integrate the peaks corresponding to the different isotopologues (d0 to d5).

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologues.

-

The isotopic purity is typically reported as the percentage of the desired deuterated species (d5).

-

NMR spectroscopy provides information about the location and extent of deuterium incorporation.[7][8] While ¹H NMR can be used to observe the reduction in signal intensity at the deuterated positions, ²H (Deuterium) NMR directly detects the deuterium nuclei, confirming their presence and location within the molecule.

Experimental Protocol: Isotopic Purity by NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[9]

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Integrate the signals corresponding to the protons on the cyclohexyl ring and the phenyl ring.

-

Compare the integration values to those of a non-deuterated standard to estimate the degree of deuteration.

-

-

²H NMR Acquisition:

-

Acquire a ²H NMR spectrum on the same instrument.

-

Observe the signals corresponding to the deuterium atoms on the cyclohexyl ring. The chemical shifts will be similar to the corresponding proton signals in the ¹H NMR spectrum.

-

The presence of signals in the ²H NMR spectrum confirms the incorporation of deuterium.

-

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the isotopic purity analysis of a typical batch of this compound.

| Parameter | Method | Result |

| Chemical Purity | HPLC-UV | >99.0% |

| Isotopic Distribution | ||

| d0 | LC-HRMS | 0.1% |

| d1 | LC-HRMS | 0.3% |

| d2 | LC-HRMS | 0.8% |

| d3 | LC-HRMS | 2.5% |

| d4 | LC-HRMS | 10.2% |

| d5 | LC-HRMS | 86.1% |

| Isotopic Purity (d5) | LC-HRMS | 86.1% |

| Deuterium Incorporation | ¹H NMR / ²H NMR | Confirmed |

Diagrams

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for isotopic purity determination.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 6. researchgate.net [researchgate.net]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. synmr.in [synmr.in]

Stability and Storage of 4-(4-Chlorophenyl)cyclohexanol-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the deuterated compound 4-(4-Chlorophenyl)cyclohexanol-d5. Given the limited publicly available stability data specific to this isotopically labeled compound, this document synthesizes information from supplier data sheets, general principles of deuterated compound stability, and established methodologies for stability testing of related chemical structures. The guide includes recommended storage conditions, potential degradation pathways, and detailed, albeit generalized, experimental protocols for forced degradation studies and the development of stability-indicating analytical methods. This information is intended to assist researchers and drug development professionals in the proper handling, storage, and analytical assessment of this compound.

Introduction

This compound is a deuterated analog of 4-(4-chlorophenyl)cyclohexanol. The incorporation of deuterium, a stable isotope of hydrogen, can significantly alter the metabolic fate of a molecule, often leading to a slower rate of metabolism due to the kinetic isotope effect. This property makes deuterated compounds valuable tools in pharmaceutical research and drug development, particularly for investigating metabolic pathways and improving the pharmacokinetic profiles of drug candidates.

Understanding the stability and appropriate storage conditions of this compound is critical to ensure its integrity and purity for research applications. This guide outlines the known information and provides a framework for its stability assessment.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | CymitQuimica |

| Synonyms | 4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexan-1-ol | CymitQuimica |

| CAS Number | 1189961-66-7 | United States Biological |

| Molecular Formula | C₁₂H₁₀D₅ClO | United States Biological |

| Molecular Weight | 215.73 g/mol | United States Biological |

| Appearance | White Solid | United States Biological |

| Solubility | Chloroform, Dichloromethane | United States Biological |

Stability and Storage Conditions

Recommended Storage

Based on supplier data sheets, this compound should be stored at room temperature (RT) . For long-term storage, it is prudent to keep the compound in a tightly sealed container in a dry and well-ventilated place to prevent moisture absorption and potential degradation.

General Stability of Deuterated Compounds

Deuterium is a stable, non-radioactive isotope of hydrogen. Therefore, the primary stability considerations for this compound are dictated by the chemical properties of the parent molecule, 4-(4-chlorophenyl)cyclohexanol, rather than the isotopic label itself. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes but does not inherently make the compound less stable under typical storage conditions.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented, potential degradation can be inferred from the chemical structure, which contains a chlorophenyl group and a cyclohexanol (B46403) ring. Potential degradation pathways could include:

-

Oxidation: The secondary alcohol group in the cyclohexanol ring could be susceptible to oxidation, forming the corresponding ketone.

-

Dehydration: Under acidic conditions and/or heat, the alcohol could undergo dehydration to form an alkene.

-

Photodegradation: Aromatic chlorides can be susceptible to photolytic degradation.

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol is a general guideline and should be adapted based on the specific experimental setup and analytical instrumentation.

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol (B129727), HPLC grade

-

Acetonitrile (B52724), HPLC grade

-

Water, HPLC grade

-

pH meter

-

Calibrated oven

-

Photostability chamber (compliant with ICH Q1B guidelines)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or another suitable solvent at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the mixture at 60°C for 24 hours. If no degradation is observed, repeat with 1 N HCl. After the specified time, cool the solution to room temperature and neutralize with an appropriate amount of NaOH.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Heat the mixture at 60°C for 24 hours. If no degradation is observed, repeat with 1 N NaOH. After the specified time, cool the solution to room temperature and neutralize with an appropriate amount of HCl.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours. If no degradation is observed, repeat with 30% H₂O₂.

-

Thermal Degradation (Solid State): Place a known amount of the solid compound in a calibrated oven at 60°C for 7 days.

-

Thermal Degradation (Solution): Heat an aliquot of the stock solution at 60°C for 7 days.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2][3][4] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection.

The following diagram illustrates the experimental workflow for a forced degradation study.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active substance and for detecting the formation of degradation products.

Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products.

Typical Starting Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a suitable wavelength (determined by UV scan of the compound) and/or MS detection for peak identification and confirmation.

Method Development and Validation:

-

Method Development: Inject the stressed samples into the HPLC system. The chromatographic conditions (e.g., gradient profile, mobile phase composition, pH) should be optimized to achieve adequate separation between the parent compound and all degradation products.

-

Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation

The results of the forced degradation study should be summarized in a table to allow for easy comparison of the stability of the compound under different stress conditions.

Table 2: Representative Forced Degradation Data for this compound

| Stress Condition | Duration | Assay of Parent Compound (%) | Major Degradation Products (Retention Time) | Mass Balance (%) |

| Control (No Stress) | - | 100.0 | - | 100.0 |

| 0.1 N HCl | 24 h at 60°C | 95.2 | DP1 (x.x min) | 99.5 |

| 0.1 N NaOH | 24 h at 60°C | 88.7 | DP2 (y.y min), DP3 (z.z min) | 98.9 |

| 3% H₂O₂ | 24 h at RT | 92.5 | DP4 (a.a min) | 99.2 |

| Thermal (Solid) | 7 days at 60°C | 99.1 | - | 99.8 |

| Photolytic (Solid) | 1.2 million lux hours | 97.8 | DP5 (b.b min) | 99.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

Conclusion

References

Solubility Profile of 4-(4-Chlorophenyl)cyclohexanol-d5 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-(4-Chlorophenyl)cyclohexanol-d5, a deuterated analog of 4-(4-Chlorophenyl)cyclohexanol. Understanding the solubility of this compound in various organic solvents is critical for its application in organic synthesis, formulation development, and analytical chemistry. Due to the limited availability of quantitative solubility data for this specific isotopically labeled compound, this guide presents known qualitative solubility information and provides a comprehensive experimental protocol for determining precise quantitative solubility. The deuterated nature of the compound is not expected to significantly alter its solubility properties compared to its non-deuterated counterpart.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The molecular structure of 4-(4-Chlorophenyl)cyclohexanol, featuring a non-polar chlorophenyl and cyclohexyl group alongside a polar hydroxyl group, suggests it will exhibit solubility in a range of organic solvents with varying polarities.

Qualitative Solubility Data

Qualitative assessments provide a foundational understanding of suitable solvents for this compound. The available data indicates a general solubility in chlorinated and simple alcoholic organic solvents.

| Solvent | Chemical Formula | Polarity (Relative) | Reported Solubility |

| Chloroform | CHCl₃ | Non-polar | Soluble[1] |

| Dichloromethane | CH₂Cl₂ | Polar aprotic | Soluble[1] |

| Methanol (B129727) | CH₃OH | Polar protic | Likely Soluble |

Note: The solubility in methanol is inferred from the reported solubility of the structurally similar compound 4-(4-Chlorophenyl)-4-hydroxycyclohexanone.[2]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol is adapted from established methods for determining the solubility of active pharmaceutical ingredients (APIs). The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C).

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, chloroform, dichloromethane, ethyl acetate) of high purity

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a series of standard solutions of known concentrations of the compound in the same solvent to generate a calibration curve.

-

Calculate the concentration of the compound in the original saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the experimental workflow for determining the quantitative solubility of a compound.

This comprehensive guide provides researchers and drug development professionals with the necessary information to understand and experimentally determine the solubility of this compound in organic solvents. The provided protocol and workflow diagram offer a robust framework for generating reliable and accurate solubility data, which is essential for advancing research and development activities involving this compound.

References

Methodological & Application

Application Notes: Quantitative Analysis of 4-(4-Chlorophenyl)cyclohexanone using 4-(4-Chlorophenyl)cyclohexanol-d5 as an Internal Standard

For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for the use of 4-(4-Chlorophenyl)cyclohexanol-d5 as an internal standard in the quantitative analysis of 4-(4-Chlorophenyl)cyclohexanone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

In the realm of drug discovery and development, the accurate quantification of analytes in biological matrices is paramount. The use of stable isotope-labeled internal standards is a widely accepted practice to improve the accuracy and precision of analytical methods by compensating for variability in sample preparation and instrument response. This compound is a deuterated analog of 4-(4-chlorophenyl)cyclohexanol (B3038912) and serves as an ideal internal standard for the quantification of structurally similar compounds, such as 4-(4-Chlorophenyl)cyclohexanone, a potential drug candidate or metabolite. Its utility stems from its similar chromatographic behavior and ionization efficiency to the analyte, with a distinct mass-to-charge ratio (m/z) that allows for separate detection by the mass spectrometer.

Principle of the Assay

This method employs High-Performance Liquid Chromatography (HPLC) to separate the analyte, 4-(4-Chlorophenyl)cyclohexanone, and the internal standard, this compound, from endogenous components in the sample matrix. Following chromatographic separation, the compounds are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocols

Materials and Reagents

-

Analyte: 4-(4-Chlorophenyl)cyclohexanone (≥98% purity)

-

Internal Standard: this compound (≥98% purity, deuterated)

-

Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Biological Matrix: Human plasma (with anticoagulant)

-

Equipment: HPLC system, Triple quadrupole mass spectrometer with ESI source, Analytical balance, Centrifuge, Vortex mixer, Pipettes

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-(4-Chlorophenyl)cyclohexanone and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to achieve concentrations for the calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

-

0-1.0 min: 30% B

-

1.0-5.0 min: 30% to 95% B

-

5.0-6.0 min: 95% B

-

6.0-6.1 min: 95% to 30% B

-

6.1-8.0 min: 30% B

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: Medium

-

MRM Transitions:

-

4-(4-Chlorophenyl)cyclohexanone: Precursor Ion (Q1) m/z 225.1 -> Product Ion (Q3) m/z 111.1

-

This compound (IS): Precursor Ion (Q1) m/z 232.1 -> Product Ion (Q3) m/z 111.1

-

Data Presentation

The following table summarizes the quantitative performance of the method for the analysis of 4-(4-Chlorophenyl)cyclohexanone in human plasma.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (at LLOQ, LQC, MQC, HQC) | 85% - 115% |

| Precision (RSD% at LLOQ, LQC, MQC, HQC) | < 15% |

| Matrix Effect | Minimal, compensated by IS |

| Recovery | > 85% |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Visualizations

The following diagrams illustrate the logical relationship between the analyte and the internal standard, and the experimental workflow.

Caption: Analyte and Internal Standard Relationship.

Caption: Experimental Workflow for Quantification.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of 4-(4-Chlorophenyl)cyclohexanone in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for various stages of drug development, including pharmacokinetic and toxicokinetic studies. The provided protocol can be adapted for the analysis of other structurally related compounds.

Application Note: High-Throughput Quantification of 4-(4-Chlorophenyl)cyclohexanol in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(4-chlorophenyl)cyclohexanol (B3038912) in human plasma. The method utilizes its deuterated analog, 4-(4-chlorophenyl)cyclohexanol-d5, as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variability during sample preparation. A straightforward protein precipitation protocol is employed for sample cleanup, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

4-(4-Chlorophenyl)cyclohexanol is a molecule of interest in pharmaceutical and metabolic research. Accurate quantification in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1] The near-identical physicochemical properties of the analyte and its deuterated internal standard ensure they behave similarly during sample extraction, chromatography, and ionization, thus compensating for potential analytical variability.[1][2] This application note provides a detailed protocol for the extraction and quantification of 4-(4-chlorophenyl)cyclohexanol in human plasma.

Experimental

Materials and Reagents

-

4-(4-Chlorophenyl)cyclohexanol (Analyte)

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade methanol

-

Formic acid

-

Human plasma (K2-EDTA)

-

Ultrapure water

Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

LC-MS/MS Method

The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | Start at 50% B, increase to 95% B over 2 min, hold for 1 min, return to 50% B |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Analyte and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-(4-Chlorophenyl)cyclohexanol | 211.1 | 111.1 | 25 |

| This compound | 216.1 | 116.1 | 25 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Standard Solutions and Sample Preparation

Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 4-(4-chlorophenyl)cyclohexanol and this compound and dissolve each in 1 mL of methanol.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.

Sample Preparation Protocol (Protein Precipitation):

-

Label microcentrifuge tubes for calibration standards, quality control samples, and unknown samples.

-

Add 100 µL of the respective sample (plasma, calibration standard, or QC) to the labeled tubes.

-

Add 10 µL of the internal standard spiking solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.[1]

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

-

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

-

Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all QC levels (low, mid, and high) and within ±20% for the lower limit of quantification (LLOQ).

-

Matrix Effect: The use of the deuterated internal standard effectively compensated for matrix effects, with the coefficient of variation of the IS-normalized matrix factor being less than 15%.

-

Recovery: The extraction recovery of the analyte was consistent and reproducible across the different QC levels.

Table 4: Representative Quantitative Data for Calibration Curve

| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |

| 1 | 5,234 | 105,678 | 0.0495 | 1.02 | 102.0 |

| 5 | 26,170 | 106,123 | 0.2466 | 4.98 | 99.6 |

| 10 | 51,987 | 105,890 | 0.4909 | 10.1 | 101.0 |

| 50 | 258,934 | 106,345 | 2.4349 | 49.5 | 99.0 |

| 100 | 521,456 | 105,987 | 4.9200 | 100.8 | 100.8 |

| 500 | 2,605,789 | 106,012 | 24.580 | 498.7 | 99.7 |

| 1000 | 5,198,765 | 105,789 | 49.143 | 995.2 | 99.5 |

Visualizations

Caption: Experimental workflow for the quantification of 4-(4-chlorophenyl)cyclohexanol.

Caption: General pharmacokinetic pathway and the role of bioanalysis.

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of 4-(4-chlorophenyl)cyclohexanol in human plasma using its deuterated internal standard. The protein precipitation sample preparation method is amenable to high-throughput analysis. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, making it suitable for use in pharmacokinetic and clinical studies.

References

Application Note: Quantitative Analysis of a Target Analyte in Human Plasma using 4-(4-Chlorophenyl)cyclohexanol-d5 as an Internal Standard

Introduction

This application note describes a robust and reliable bioanalytical method for the quantification of [Insert Analyte Name Here ] in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest accuracy and precision, 4-(4-Chlorophenyl)cyclohexanol-d5 is employed as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement, thereby providing superior correction for variations during sample preparation and analysis[1]. This method is suitable for pharmacokinetic, toxicokinetic, and other clinical research studies requiring precise measurement of the target analyte.

The protocol outlines a straightforward protein precipitation (PPT) procedure for sample cleanup, which is a rapid and effective technique for removing the majority of proteins from biological fluid samples prior to LC-MS/MS analysis[1]. The developed method demonstrates excellent linearity, accuracy, and precision, meeting the criteria outlined in international bioanalytical method validation guidelines.

Experimental

Materials and Reagents

-

This compound (Internal Standard)

-

[Insert Analyte Name Here ] Reference Standard

-

LC-MS/MS grade Acetonitrile (B52724) (ACN) and Methanol (MeOH)

-

Formic Acid (FA)

-

Human Plasma (with anticoagulant)

-

Deionized Water

Instrumentation

-

A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.

-

A suitable reversed-phase HPLC column (e.g., C18).

Sample Preparation Protocol: Protein Precipitation

-

Thawing: Thaw all plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and QC into separate microcentrifuge tubes.

-

Internal Standard Spiking: Add 20 µL of the this compound working solution (e.g., at 500 ng/mL in 50:50 ACN:H₂O) to each tube.

-

Protein Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.

-

Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Injection: Inject a specified volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Conditions

-

HPLC Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode depending on the analyte.

-

MS/MS Transitions: Optimized parent-to-product ion transitions for both the analyte and this compound.

Data Presentation

The method was validated for linearity, accuracy, and precision. The results are summarized in the tables below.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Calibration Range | 1.0 - 1000.0 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 1.0 ng/mL |

| Accuracy at LLOQ | Within ±20% of nominal |

| Precision (CV%) at LLOQ | ≤ 20% |

Table 2: Intra-Day and Inter-Day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (CV%) | Inter-Day Accuracy (%) | Inter-Day Precision (CV%) |

| LLOQ | 1.0 | 98.5 | 8.2 | 101.2 | 10.5 |

| Low | 3.0 | 102.1 | 6.5 | 99.8 | 7.9 |

| Mid | 100.0 | 97.9 | 4.1 | 100.5 | 5.3 |

| High | 800.0 | 101.3 | 3.5 | 98.7 | 4.1 |

Acceptance criteria for accuracy are within ±15% of the nominal value (±20% for LLOQ), and for precision, the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Protocols

Protocol 1: Preparation of Stock and Working Solutions

-